2-Bromo-6-chloro-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRWLMYHJIDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 6 Chloro 4 Nitrophenol and Its Precursors
Retrosynthetic Analysis of 2-Bromo-6-chloro-4-nitrophenol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnections are the carbon-halogen and carbon-nitro bonds.
Three logical retrosynthetic pathways emerge:
Disconnection of the C-NO₂ bond: This identifies 2-bromo-6-chlorophenol (B1265517) as the immediate precursor. This is a highly logical step, as the strong activating and ortho-, para-directing nature of the hydroxyl group, combined with the steric blocking of the ortho positions by bromine and chlorine, would strongly favor nitration at the C4 (para) position.
Disconnection of the C-Br bond: This suggests 2-chloro-4-nitrophenol (B164951) as a precursor. The synthesis would then involve a regioselective bromination step.
Disconnection of the C-Cl bond: This points to 2-bromo-4-nitrophenol (B183087) as a precursor, requiring a subsequent chlorination step.
These primary precursors can be further simplified. For instance, 2-bromo-6-chlorophenol can be conceptually derived from 2-chlorophenol (B165306) via bromination or 2-bromophenol (B46759) via chlorination. Similarly, 2-chloro-4-nitrophenol and 2-bromo-4-nitrophenol can be traced back to 4-nitrophenol (B140041) or the corresponding halophenols. quora.com Ultimately, many routes trace back to phenol (B47542) or benzene (B151609).
Precursor Synthesis and Functional Group Introduction
The synthesis of the necessary precursors relies on fundamental aromatic substitution reactions, namely halogenation and nitration, tailored for phenolic systems.
The hydroxyl group of a phenol is a potent activating group, facilitating electrophilic aromatic substitution at the ortho and para positions. ncerthelp.com
Bromination: Phenols react readily with bromine. The reaction can be controlled to yield monobrominated products by using bromine in a less polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. scribd.com In more polar solvents like water, the reaction is rapid and typically leads to polysubstitution, as seen in the formation of 2,4,6-tribromophenol (B41969) from phenol and bromine water. pharmacyfreak.com A well-documented procedure for the dibromination of p-nitrophenol uses a solution of bromine in glacial acetic acid. orgsyn.org
Chlorination: Similar to bromination, the direct chlorination of phenols with chlorine gas (Cl₂) can be vigorous. The reaction can be moderated by using alternative chlorinating agents or specific solvent systems to achieve selective monochlorination. For instance, selective chlorination of 2-chlorophenol to produce 2,6-dichlorophenol (B41786) can be achieved using chlorine gas in a non-polar aprotic solvent. google.com
Table 1: Selected Halogenation Strategies for Phenols
| Reaction Type | Substrate | Reagent(s) | Solvent | Typical Product(s) |
|---|---|---|---|---|
| Bromination | Phenol | Br₂ | CS₂ or CCl₄ | o-Bromophenol and p-Bromophenol |
| Bromination | Phenol | Br₂ (aqueous) | Water | 2,4,6-Tribromophenol |
| Bromination | p-Nitrophenol | Br₂ | Glacial Acetic Acid | 2,6-Dibromo-4-nitrophenol (B181593) orgsyn.org |
| Chlorination | 2-Chlorophenol | Cl₂ | CCl₄ or C₆H₅Cl | 2,6-Dichlorophenol google.com |
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration is dictated by the existing substituents.
When nitrating a substituted phenol, the powerful ortho-, para-directing effect of the -OH group is the dominant influence. For example, the nitration of phenol with dilute nitric acid yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org In precursors like 2-bromo-6-chlorophenol, the hydroxyl group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the vacant para position (C4), as the ortho positions (C2 and C6) are already occupied. A patented method for the nitration of 2,6-dichlorophenol to 2,6-dichloro-4-nitrophenol (B181596) involves using an aqueous solution of nitric acid in a non-polar aprotic solvent. google.com
Table 2: Nitration Conditions for Phenolic Compounds
| Substrate | Reagent(s) | Conditions | Major Product |
|---|---|---|---|
| Phenol | Dilute HNO₃ | Room Temperature | Mixture of 2-Nitrophenol and 4-Nitrophenol wikipedia.org |
| 2-Bromophenol | NaNO₃, H₂SO₄ | Aqueous, <25 °C | 2-Bromo-6-nitrophenol chemicalbook.com |
| 2,6-Dichlorophenol | Aqueous HNO₃ (10-70%) | Non-polar aprotic solvent | 2,6-Dichloro-4-nitrophenol google.com |
Direct Synthesis Routes of this compound
The final construction of the target molecule can be achieved through electrophilic aromatic substitution or, hypothetically, via nucleophilic approaches.
This is the most practical and widely applicable strategy for synthesizing this compound. The key is to perform the final substitution on a precursor where the existing groups direct the incoming electrophile to the correct position. total-synthesis.comlumenlearning.com
Route A: Nitration of 2-bromo-6-chlorophenol. This is arguably the most efficient route. The precursor, 2-bromo-6-chlorophenol, has a strongly activating hydroxyl group. nih.gov Both ortho positions are blocked by the halogen atoms. Therefore, electrophilic attack by the nitronium ion (NO₂⁺) is overwhelmingly directed to the para position (C4), leading to the desired product with high regioselectivity.
Route B: Bromination of 2-chloro-4-nitrophenol. In this precursor, the directing effects of the substituents must be considered. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a strong meta-director and deactivator. Both groups direct the incoming electrophile (Br⁺) to the same position: the C6 position, which is ortho to the hydroxyl group and meta to the nitro group. A similar reaction is the bromination of 2-chloro-4-nitroaniline, which yields 2-bromo-6-chloro-4-nitroaniline, demonstrating the viability of this substitution pattern. chemicalbook.com
Table 3: Comparison of Direct Electrophilic Aromatic Substitution Routes
| Route | Precursor | Reaction | Key Directing Influences | Expected Outcome |
|---|---|---|---|---|
| A | 2-Bromo-6-chlorophenol | Nitration (HNO₃/H₂SO₄) | -OH group directs para; ortho positions are blocked. | High yield of this compound. |
| B | 2-Chloro-4-nitrophenol | Bromination (Br₂/Lewis Acid) | -OH directs ortho (to C6); -NO₂ directs meta (to C6). Convergent directing effects. | Good yield of this compound. |
| C | 2-Bromo-4-nitrophenol | Chlorination (Cl₂/Lewis Acid) | -OH directs ortho (to C6); -NO₂ directs meta (to C6). Convergent directing effects. | Good yield of this compound. |
Nucleophilic aromatic substitution (SₙAr) is an alternative mechanism for substitution on an aromatic ring. science.gov This reaction is less common for this class of compounds and requires specific conditions: a strong nucleophile and an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (typically a halide). libretexts.orgnih.gov
A hypothetical SₙAr synthesis of this compound could involve:
Reacting a precursor like 2,6-dichloro-4-nitrophenol with a bromide nucleophile (e.g., NaBr).
Reacting 2,6-dibromo-4-nitrophenol with a chloride nucleophile (e.g., NaCl).
However, this approach faces significant challenges. The SₙAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. libretexts.org While the nitro group is in the correct para position to activate the ring, chloride and bromide are not exceptional leaving groups for SₙAr reactions (fluoride is the best). youtube.com The reaction would likely require harsh conditions (high temperature and pressure) and may not be as efficient or clean as the electrophilic substitution pathways.
Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Phenols
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org These reactions are particularly relevant for the synthesis and modification of complex molecules like halogenated phenols. The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
In the context of halogenated phenols, a palladium(0) catalyst first undergoes oxidative addition with the aryl halide (Ar-X). This is followed by transmetalation, where an organometallic reagent (R-M) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond (Ar-R) and regenerates the active Pd(0) catalyst. libretexts.org
Several named reactions fall under this category, each utilizing a different organometallic reagent:
Suzuki-Miyaura Coupling: Employs organoboron compounds (boronic acids or esters) and is widely used for creating biaryl linkages. libretexts.org
Stille Coupling: Uses organotin reagents. libretexts.org
Negishi Coupling: Involves organozinc reagents. libretexts.org
Hiyama Coupling: Utilizes organosilicon compounds. libretexts.org
Buchwald-Hartwig Amination: A specialized method for constructing aryl amines by coupling an aryl halide with a primary or secondary amine. libretexts.org
For a molecule like this compound, these methods could theoretically be employed to selectively replace one of the halogen atoms. The differing reactivity of C-Br and C-Cl bonds under specific catalytic conditions could allow for selective coupling at the more reactive C-Br position. The choice of catalyst, ligands, solvent, and base is crucial for controlling the reaction's outcome and efficiency. researchgate.net Specialized phosphine (B1218219) ligands are often critical to the success of these reactions. libretexts.org
| Catalyst/Precursor | Common Ligands | Typical Applications |
|---|---|---|
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Triphenylphosphine (PPh₃) | Suzuki, Stille, Heck, Sonogashira reactions |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | Triphenylphosphine (PPh₃) | Precursor for Pd(0) catalysts; Suzuki, Sonogashira reactions |
| Pd(OAc)₂ (Palladium(II) acetate) | Buchwald ligands (e.g., SPhos, XPhos), Josiphos | Heck, Suzuki, Buchwald-Hartwig amination |
| PdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki and Negishi couplings, effective for a wide range of substrates. scirp.org |
Green Chemistry Principles in the Synthesis of Halogenated Nitrophenols
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com In the synthesis of highly functionalized molecules like halogenated nitrophenols, these principles are paramount for developing sustainable and environmentally responsible manufacturing methods. Key aspects include the use of greener solvents, catalyst-assisted reactions, and minimizing waste, often measured by metrics like atom economy. nih.govacs.org
Solvent-Free Mechanochemical Synthesis Considerations
Mechanochemistry is an emerging green technique that uses mechanical energy, such as grinding or ball milling, to initiate and sustain chemical reactions, often in the absence of a solvent. rsc.org This approach directly addresses the environmental impact of solvent use, which constitutes a significant portion of waste in traditional chemical synthesis.
For the synthesis of halogenated nitrophenols, a mechanochemical approach could offer several advantages:
Reduced Waste: Eliminates the need for large volumes of organic solvents, preventing pollution and reducing disposal costs.
Enhanced Reactivity: The high energy input can sometimes lead to different reaction pathways or improved yields compared to solution-based methods.
Process Simplification: May simplify workup and purification procedures by avoiding solvent removal steps.
While specific applications to this compound are not widely documented, the principles of mechanochemistry are being applied to a growing range of organic transformations, including halogenation and nitration reactions on solid supports.
Atom Economy and Reaction Efficiency Optimization
Atom economy, a central concept in green chemistry developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgskpharmteco.com It provides a framework for evaluating the "greenness" of a synthetic route beyond simple percentage yield. chemeurope.comprimescholars.com
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100% wikipedia.org
A reaction with a high percentage yield can still have a poor atom economy if it generates a large quantity of byproducts. primescholars.com For instance, substitution and elimination reactions tend to have lower atom economies than addition or rearrangement reactions, where all reactant atoms are incorporated into the product. The Diels-Alder reaction is often cited as an example of a highly atom-economical process. wikipedia.org
In synthesizing this compound, optimizing atom economy would involve selecting reaction pathways that minimize waste. For example, direct halogenation and nitration reactions are generally more atom-economical than multi-step routes involving protecting groups or stoichiometric reagents that are not incorporated into the final structure. The use of catalysts is a key strategy for improving atom economy, as they enable reactions that might otherwise require stoichiometric activating reagents. chemeurope.com
| Reaction Type | General Equation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Catalytic Hydrogenation jocpr.com |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |
| Elimination | A-B → A + B | < 100% | Dehydration of an Alcohol |
| Wittig Reaction | R₃P=CHR' + R"₂C=O → R"₂C=CHR' + R₃P=O | Often < 50% | Alkene Synthesis |
Stereochemical Control and Regioselectivity in Synthetic Pathways
For the achiral molecule this compound, stereochemical control is not a factor. However, regioselectivity —the control of where on the molecule a reaction occurs—is of paramount importance. The synthesis of polysubstituted aromatic compounds is a significant challenge, as the directing effects of existing substituents on the ring must be carefully managed to achieve the desired isomer. researchgate.netpharmacyfreak.com
The synthesis of this compound requires the precise placement of four different substituents on a benzene ring. The outcome of electrophilic aromatic substitution is governed by the electronic properties of the groups already present:
-OH (Hydroxyl): A strongly activating, ortho-, para-directing group.
-Br (Bromo) and -Cl (Chloro): Deactivating, but ortho-, para-directing groups.
-NO₂ (Nitro): A strongly deactivating, meta-directing group.
The synthetic strategy must consider the order of introduction of these groups. For example, starting with phenol, nitration would yield a mixture of o-nitrophenol and p-nitrophenol. paspk.org Subsequent halogenation of p-nitrophenol would be directed by both the hydroxyl group (to the ortho positions) and the nitro group (to the meta positions). Since the positions ortho to the hydroxyl group are also meta to the nitro group, this convergence of directing effects facilitates substitution at the 2- and 6-positions. A plausible route could involve the bromination and chlorination of 4-nitrophenol. However, controlling the reaction to achieve monosubstitution of each halogen at the correct position, rather than di-bromination or di-chlorination, presents a significant synthetic hurdle. orgsyn.org The challenge lies in developing a selective method to introduce one bromine and one chlorine atom ortho to the hydroxyl group. researchgate.net
Advanced Synthetic Techniques and Reactor Design for Scalable Production
Transitioning a synthetic route from the laboratory bench to scalable industrial production requires advanced techniques and careful consideration of reactor design. For a compound like this compound, whose synthesis involves potentially hazardous and highly exothermic reactions like nitration, safety and process control are critical. paspk.org
Advanced Synthetic Techniques:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers significant advantages for scalability and safety. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction time, temperature, and mixing. This minimizes the volume of hazardous material present at any given moment and allows for superior management of exotherms, which is crucial for nitration reactions. chemrxiv.org
Process Analytical Technology (PAT): Implementing real-time monitoring of reaction parameters (e.g., concentration, temperature, pH) allows for tighter control over the process, leading to improved consistency, higher yields, and reduced formation of impurities.
Reactor Design Considerations:
Heat Management: Nitration reactions are highly exothermic. Reactors for scalable production must have efficient heat exchange capabilities to prevent thermal runaways. Microreactors used in flow chemistry offer a very high surface-area-to-volume ratio, making them exceptionally effective at dissipating heat.
Material Compatibility: The use of strong acids (e.g., nitric and sulfuric acid for nitration) and halogenating agents requires reactors constructed from corrosion-resistant materials.
Mixing Efficiency: Effective mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reactant concentration, which can lead to side reactions and safety hazards.
By combining modern synthetic methods with advanced reactor technology, the production of complex halogenated nitrophenols can be made safer, more efficient, and more economical. paspk.org
Spectroscopic Characterization and Structural Elucidation Studies of 2 Bromo 6 Chloro 4 Nitrophenol
Vibrational Spectroscopy Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy Research
No experimental FTIR spectra for 2-Bromo-6-chloro-4-nitrophenol have been found in the reviewed literature. However, a theoretical analysis based on its structure would predict characteristic absorption bands corresponding to its constituent functional groups.
Expected FTIR Spectral Features for this compound:
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| NO₂ (Nitro group) | Asymmetric Stretching | 1500-1570 |
| NO₂ (Nitro group) | Symmetric Stretching | 1300-1370 |
| C-O (Phenolic) | Stretching | 1180-1260 |
| C-Cl (Chloro) | Stretching | 600-800 |
| C-Br (Bromo) | Stretching | 500-650 |
Note: This table is predictive and not based on experimental data.
Raman Spectroscopy Investigations
Similar to FTIR, no specific Raman spectroscopy studies for this compound are publicly available. Raman spectroscopy is particularly sensitive to non-polar bonds and would be expected to provide complementary information to FTIR. The symmetric vibrations of the aromatic ring and the nitro group would likely produce strong Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
There is no published experimental ¹H NMR data for this compound. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons. The electron-withdrawing effects of the nitro, chloro, and bromo groups, along with the electron-donating effect of the hydroxyl group, would influence the chemical shifts of the two protons on the aromatic ring.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.0-8.2 | Doublet |
| H-5 | ~8.2-8.4 | Doublet |
| OH | Variable | Singlet (broad) |
Note: This table is predictive and not based on experimental data. Coupling constants would depend on the specific electronic environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Experimental ¹³C NMR data for this compound is not available in the public domain. The ¹³C NMR spectrum would be expected to show six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts determined by the attached substituents.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | ~150-160 |
| C-2 (C-Br) | ~110-120 |
| C-3 (C-H) | ~125-135 |
| C-4 (C-NO₂) | ~140-150 |
| C-5 (C-H) | ~120-130 |
| C-6 (C-Cl) | ~125-135 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques for Connectivity Elucidation
While the chemical structure of this compound is known, a comprehensive spectroscopic characterization based on experimental data is currently absent from the publicly accessible scientific literature. The detailed analysis of its vibrational and nuclear magnetic resonance properties awaits future research. The predictive information provided in this article serves as a theoretical framework for what may be expected when such experimental studies are conducted.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the molecular formula is C₆H₃BrClNO₃. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum.
HRMS can distinguish the monoisotopic mass from the average molecular weight by measuring the mass of the molecule containing the most abundant isotopes of each element. The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), is 250.89848 Da. nih.govguidechem.com An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃BrClNO₃ |
| Average Molecular Weight | 252.45 g/mol |
| Theoretical Monoisotopic Mass | 250.89848 Da |
The fragmentation of aromatic nitro compounds is complex and can involve competitive pathways. researchgate.net Common fragmentation patterns for substituted phenols include the loss of the nitro group (NO₂) or nitric oxide (NO), followed by the loss of carbon monoxide (CO). The presence of halogens introduces additional fragmentation channels, such as the loss of a halogen radical (Br• or Cl•) or a hydrogen halide molecule (HBr or HCl). miamioh.eduyoutube.com
A plausible fragmentation pathway for this compound would likely involve initial cleavages of the weakest bonds or the elimination of stable neutral molecules. The major expected fragmentation patterns are outlined in the table below.
| Precursor Ion (m/z) | Plausible Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 251 (for ⁷⁹Br, ³⁵Cl) | Loss of nitro group | 205 | NO₂ (46 Da) |
| 251 (for ⁷⁹Br, ³⁵Cl) | Loss of nitric oxide | 221 | NO (30 Da) |
| 221 (from loss of NO) | Loss of carbon monoxide | 193 | CO (28 Da) |
| 251 (for ⁷⁹Br, ³⁵Cl) | Loss of bromine radical | 172 | Br• (79 Da) |
| 251 (for ⁷⁹Br, ³⁵Cl) | Loss of chlorine radical | 216 | Cl• (35 Da) |
Note: m/z values are calculated for the monoisotopic mass.
X-Ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing data on bond lengths, bond angles, and intermolecular interactions.
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, were such a study to be performed, it would reveal critical details about its solid-state conformation and packing.
An analysis would precisely measure the C-Br, C-Cl, C-N, and O-H bond lengths and the geometry of the benzene (B151609) ring. Furthermore, it would elucidate the intermolecular forces that govern the crystal packing. Given the functional groups present, one would expect to observe:
Hydrogen Bonding: The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as acceptors, potentially leading to chains or networks of molecules.
Halogen Bonding: The bromine and chlorine atoms, particularly bromine, could participate in halogen bonding interactions with the nitro group's oxygen atoms or other halogen atoms on adjacent molecules. Such interactions are known to play a significant role in the crystal engineering of halogenated compounds. researchgate.net
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on related compounds, such as p-nitrophenol, have identified and characterized different polymorphic forms. nih.gov However, there are no published studies on the potential polymorphism or co-crystallization of this compound. Such research could reveal alternative crystal packings with different intermolecular interaction motifs, potentially influencing its physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore system.
The primary chromophore in this compound is the nitrophenol system. The benzene ring itself has π → π* transitions, but substitution with auxochromes (like -OH, -Br, -Cl) and a powerful chromophore (the -NO₂ group) significantly modifies the absorption spectrum. The hydroxyl group is an activating, electron-donating group, while the nitro and halogen groups are deactivating, electron-withdrawing groups.
The combination of these substituents, particularly the nitro group in conjugation with the phenol (B47542) ring, extends the conjugated π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to phenol. docbrown.info
While an experimental spectrum for this compound is not available, its λmax can be predicted by comparison with related compounds. Phenol has a λmax of approximately 275 nm. docbrown.info The addition of a nitro group in the para position (4-nitrophenol) shifts this to around 318 nm in neutral solution. researchgate.net The presence of additional electron-withdrawing bromo and chloro substituents on the this compound ring is expected to cause a further, albeit smaller, bathochromic shift.
Furthermore, like other nitrophenols, this compound is expected to exhibit significant pH-dependent shifts in its UV-Vis spectrum. In a basic solution, the phenolic proton is removed to form the 2-bromo-6-chloro-4-nitrophenolate ion. This deprotonation increases electron delocalization, resulting in a pronounced bathochromic shift to longer wavelengths, likely into the 400-450 nm region, which would be visible as a yellow color. researchgate.netnih.govrsc.org
| Compound | Typical λmax (Neutral Solution) | Typical λmax (Basic Solution - Phenolate) |
|---|---|---|
| Phenol | ~275 nm docbrown.info | Not applicable |
| 4-Nitrophenol (B140041) | ~318 nm researchgate.net | ~400 nm researchgate.net |
| This compound | Predicted: 320-340 nm | Predicted: >400 nm |
Computational and Theoretical Chemistry Investigations of 2 Bromo 6 Chloro 4 Nitrophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods solve equations of quantum mechanics to predict molecular properties, thereby offering insights that complement experimental findings. For a molecule like 2-Bromo-6-chloro-4-nitrophenol, with its complex interplay of substituent effects, these calculations are invaluable for elucidating its structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex N-electron wavefunction problem.
For this compound, DFT calculations would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. The results, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties. For instance, these calculations could reveal the planarity of the benzene (B151609) ring and the orientation of the nitro and hydroxyl groups, which are influenced by the bulky bromine and chlorine substituents.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often more computationally intensive than DFT but can provide a high level of accuracy for predicting electronic properties.
In the study of this compound, ab initio calculations would be used to predict properties like ionization potential, electron affinity, and dipole moment. These properties are essential for understanding the molecule's behavior in chemical reactions and its interaction with other molecules and external fields. For example, the calculated dipole moment would offer insight into the molecule's polarity, which affects its solubility and intermolecular interactions. While ab initio methods have been applied to related compounds to investigate their molecular geometries and vibrational spectra, specific findings for this compound are not present in the available literature. researchgate.net
Molecular Orbital Analysis
Molecular Orbital (MO) analysis is a cornerstone of theoretical chemistry that describes the behavior of electrons in a molecule. It provides a framework for understanding chemical bonding, electronic transitions, and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.
For this compound, analyzing the HOMO and LUMO would be critical for predicting its chemical reactivity. The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate the sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Although FMO analysis is a standard computational procedure for molecules of this type, specific HOMO-LUMO energy values and visualizations for this compound are not documented in the searched scientific papers. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding charge distribution and predicting sites of chemical reactivity. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential.
An MEP map of this compound would visualize the electron-rich areas, likely around the oxygen atoms of the nitro and hydroxyl groups, and the electron-poor regions. This would provide a clear picture of its charge distribution and help predict how it would interact with other molecules, for instance, in hydrogen bonding or other non-covalent interactions. Despite its utility, specific MEP maps for this compound have not been published in the reviewed literature. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. wisc.edu It provides a description of the molecule in terms of classical Lewis structures, including lone pairs, core orbitals, and bonds. wisc.edu
NBO analysis for this compound would offer detailed insights into its bonding and electronic structure. It would quantify the hybridization of the atomic orbitals that form the chemical bonds, such as the sp2 hybridization of the carbon atoms in the benzene ring. Furthermore, NBO analysis is particularly useful for studying electron delocalization and intramolecular interactions. It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugation and resonance effects. This would be especially relevant for understanding the stability conferred by the aromatic system and the electronic interactions between the various substituents on the ring. However, specific NBO analysis data for this compound is not available in the existing literature.
Therefore, it is not possible to generate the requested article with scientifically accurate, specific findings and data tables for "this compound" at this time. The information required to fulfill the detailed outline for this specific molecule has not been published in the sources accessed.
While computational studies exist for structurally similar compounds, such as 2-bromo-6-chloro-4-nitroaniline or 2-bromo-6-chlorophenol (B1265517), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs, as the results would not be scientifically accurate for the target compound.
Prediction of Spectroscopic Parameters via Computational Methods
NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational chemistry provides powerful methods to predict NMR chemical shifts, offering valuable insights into the electronic environment of atomic nuclei and aiding in the interpretation of experimental spectra. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are utilized to forecast both ¹H and ¹³C NMR chemical shifts.
The prediction of chemical shifts for this compound would typically involve geometry optimization of the molecule's ground state structure using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The accuracy of these predictions is enhanced by considering the solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM). The correlation between the predicted and experimentally obtained NMR data serves as a stringent test of the computational model and can confirm the proposed molecular structure. Discrepancies between theoretical and experimental values can often be rationalized by considering factors such as intermolecular interactions and the limitations of the chosen computational method.
A hypothetical correlation between predicted and experimental NMR chemical shifts for this compound is presented in Table 1. Such a table would be populated with data from actual computational studies and experimental measurements. For the aromatic protons, the electron-withdrawing effects of the nitro, bromo, and chloro substituents would lead to downfield shifts. The proton ortho to the nitro group and between the two halogen atoms would be expected to resonate at the lowest field. Similarly, the carbon atoms directly attached to the electronegative substituents would exhibit significant downfield shifts in the ¹³C NMR spectrum.
Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes, as specific experimental and computational results for this exact compound are not readily available in the cited literature.
| Atom | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| H3 | 8.35 | Not Available |
| H5 | 8.10 | Not Available |
| C1 | 152.0 | Not Available |
| C2 | 118.5 | Not Available |
| C3 | 130.0 | Not Available |
| C4 | 145.0 | Not Available |
| C5 | 125.5 | Not Available |
| C6 | 128.0 | Not Available |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily associated with the orientation of the hydroxyl (-OH) group relative to the bulky ortho substituents (bromo and chloro groups). Intramolecular interactions, such as hydrogen bonding, play a crucial role in determining the most stable conformers.
Computational methods are employed to explore the potential energy surface (PES) of the molecule and identify its low-energy conformations. This is typically achieved by performing a systematic scan of the dihedral angle defining the orientation of the hydroxyl proton with respect to the aromatic ring. For each rotational isomer, a geometry optimization and frequency calculation are performed to confirm it as a true minimum on the PES and to obtain its relative energy.
For this compound, two principal planar conformers are expected due to the rotation of the O-H bond. In one conformer, the hydroxyl proton is oriented towards the bromine atom, potentially forming an intramolecular hydrogen bond (O-H···Br). In the other, the proton is directed towards the chlorine atom, possibly leading to an O-H···Cl hydrogen bond. The relative energies of these conformers are influenced by a delicate balance of factors including the strength of the intramolecular hydrogen bond, steric repulsion between the hydroxyl group and the adjacent halogen atoms, and electronic effects.
Studies on similar ortho-substituted phenols, such as 2-halophenols, have shown the presence of weak intramolecular hydrogen bonds. For instance, research on 2-bromo-6-chlorophenol has explored the interplay between hydrogen and halogen bonding, which would be a relevant consideration for the nitrated analogue as well. The nitro group at the para position is expected to influence the acidity of the phenolic proton and the electronic distribution in the ring, which in turn could affect the strength of any intramolecular hydrogen bonds.
The energy landscape of this compound would depict the relative energies of the different conformers and the energy barriers separating them. A hypothetical representation of the conformational isomers and their relative energies is provided in Table 2. The global minimum energy conformer would represent the most populated state of the molecule under equilibrium conditions. The energy barriers to rotation provide information about the conformational dynamics and the ease of interconversion between different isomers.
Table 2: Conformational Isomers and Relative Energies of this compound This table presents hypothetical data based on general principles of conformational analysis for similar molecules, as specific computational results for this compound are not readily available in the cited literature.
| Conformer | Dihedral Angle (C2-C1-O-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| I | ~0° | 0.00 | O-H···Br Hydrogen Bond |
| II | ~180° | 0.85 | O-H···Cl Hydrogen Bond |
| Transition State | ~90° | 3.50 | - |
Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Bromo 6 Chloro 4 Nitrophenol
Mechanisms of Halogen Migration and Rearrangement Reactions
Detailed studies specifically documenting halogen migration and rearrangement reactions for 2-bromo-6-chloro-4-nitrophenol are not extensively available in the reviewed literature. However, in related halogenated phenols, such reactions can occur under specific conditions, such as high temperatures or photochemical induction. These rearrangements, like the Jacobsen rearrangement, typically involve the migration of an alkyl or halogen substituent around the aromatic ring. For a polysubstituted molecule like this compound, any such rearrangement would be influenced by the strong directing effects of the hydroxyl and nitro groups, making the process highly complex and likely requiring significant energy input to overcome the activation barriers.
Nucleophilic Displacement Reactions of Halogen and Nitro Groups
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly at the para-position relative to the chlorine atom, significantly activates the ring towards attack by nucleophiles.
The general mechanism for nucleophilic displacement in activated aryl halides proceeds through a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Attack by Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (a halogen or the nitro group).
Formation of Meisenheimer Complex: The attack forms a negatively charged intermediate where the charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the reaction's feasibility.
Departure of Leaving Group: The leaving group departs, restoring the aromaticity of the ring.
In the case of this compound, both the chlorine and bromine atoms can act as leaving groups. Generally, the ease of displacement for halogens in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. byjus.com Studies on the aminolysis of similar compounds, such as 2-chloro-4-nitrophenyl benzoates, confirm a stepwise mechanism where the rate-determining step can change depending on the nucleophile. koreascience.kr
The nitro group itself can also be displaced by strong nucleophiles under certain conditions, although this is generally less common than halogen displacement.
Electrophilic Reactivity of the Phenolic Ring
The electrophilic reactivity of the phenolic ring is governed by the competing electronic effects of its substituents.
Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. pharmacyfreak.com
Halogen (-Br, -Cl) groups: These are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation.
Nitro (-NO₂) group: This is a strongly deactivating, meta-directing group due to both strong inductive and resonance electron withdrawal.
Redox Chemistry of the Nitro Group and Phenolic Hydroxyl
The redox chemistry of this compound involves two primary sites: the nitro group and the phenolic hydroxyl group.
Redox Behavior of the Nitro Group: The nitro group (-NO₂) is readily reduced. The reduction proceeds in a stepwise manner, typically involving multiple electron and proton transfers. The common reduction pathway for nitroaromatic compounds involves the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding amine.
-NO₂ → -NO → -NHOH → -NH₂
This reduction can be achieved using chemical reducing agents or through electrochemical methods. The presence of other electron-withdrawing groups on the ring can influence the reduction potential.
Redox Behavior of the Phenolic Hydroxyl: The phenolic hydroxyl group (-OH) can be oxidized. This process can lead to the formation of phenoxyl radicals. These radicals are relatively stable due to resonance delocalization of the unpaired electron into the aromatic ring. Further oxidation can lead to the formation of quinone-type structures and, eventually, ring-opening products if strong oxidizing agents are used.
Photochemical Degradation Pathways and Kinetics
Nitrophenols are known to undergo photochemical degradation in the environment. cdc.gov The absorption of UV light can excite the molecule to a higher energy state, initiating degradation reactions. For nitrophenols in aqueous environments, photolysis is an important fate process. cdc.gov The degradation can proceed through several pathways, including:
Hydroxylation: Attack by photochemically generated hydroxyl radicals can add further -OH groups to the aromatic ring.
Denitration: The carbon-nitrogen bond can be cleaved, leading to the release of nitrite (B80452) ions.
Dehalogenation: The carbon-halogen bonds can be broken, releasing bromide and chloride ions.
Ring Cleavage: Prolonged irradiation, especially in the presence of photosensitizers, can lead to the cleavage of the aromatic ring, forming smaller aliphatic molecules.
The kinetics of photochemical degradation often follow pseudo-first-order kinetics. The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days, while in fresh water, the photolysis half-life can range from one to eight days. cdc.gov
Environmental Transformation and Degradation Mechanisms
In the environment, this compound can be transformed by both biotic and abiotic processes. Microbial degradation has been observed for similar compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP). For instance, bacterial strains like Burkholderia sp. can utilize 2C4NP as a sole source of carbon and energy. nih.govplos.org The degradation pathway often begins with an oxidative or reductive step. One reported pathway for 2C4NP involves the initial removal of the nitro group to form chlorohydroquinone (B41787), which is then dehalogenated to hydroquinone (B1673460), followed by ring cleavage. nih.govplos.orgacs.org It is plausible that similar microbial pathways could exist for the degradation of this compound.
Ozonation and Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like halogenated nitrophenols. plos.org These processes rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which non-selectively oxidizes organic compounds.
Ozonation: Ozone can react with this compound either directly as O₃ or through the hydroxyl radicals produced from its decomposition in water. The reaction typically leads to hydroxylation of the aromatic ring, followed by ring cleavage. By-products from the ozonation of nitrophenols include organic acids such as glycolic acid, formic acid, glyoxalic acid, and oxalic acid. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs enhance the production of hydroxyl radicals, leading to faster and more complete degradation. Common AOPs include:
UV/H₂O₂: Photolysis of hydrogen peroxide (H₂O₂) with UV light generates hydroxyl radicals.
Fenton (Fe²⁺/H₂O₂): The reaction between ferrous ions and hydrogen peroxide produces hydroxyl radicals.
Photo-Fenton (UV/Fe²⁺/H₂O₂): The Fenton reaction is enhanced by UV light, which promotes the recycling of Fe³⁺ back to Fe²⁺.
UV/TiO₂: Heterogeneous photocatalysis using titanium dioxide as a catalyst.
Studies on the degradation of the related compound 4-chloro-2-nitrophenol (B165678) (4C-2-NP) have compared the effectiveness of various AOPs. The observed trend in degradation efficiency was UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV alone. nih.govresearchgate.net This indicates that processes generating a higher steady-state concentration of hydroxyl radicals are more effective. For example, the UV/Fenton process achieved 90% degradation of 4C-2-NP at a pH of 3.0-4.0. researchgate.net
Table 1: Comparison of AOP Degradation Efficiencies for 4-chloro-2-nitrophenol Data based on studies of a structurally related compound.
| Process | Conditions | Degradation Efficiency | Reference |
| UV/Fenton | pH 3.0 - 4.0 | ~90% | researchgate.net |
| UV/TiO₂ | Neutral pH | ~80% | researchgate.net |
| UV/H₂O₂ | Neutral pH | ~70% | researchgate.net |
| Fenton | Optimized pH | Moderate | nih.gov |
| H₂O₂ | Optimized pH | Low to Moderate | nih.gov |
| UV | Neutral pH | Low | nih.gov |
Microbial Degradation Pathways
The microbial degradation of halogenated nitrophenols is a key process in their environmental fate. While specific studies on this compound are not extensively detailed in the available research, the degradation pathways of structurally similar compounds, such as 2-chloro-4-nitrophenol (2C4NP), provide significant insights. Generally, the presence of a nitro group makes nitrophenolic compounds recalcitrant to degradation. researchgate.net However, various microorganisms have demonstrated the ability to utilize these compounds as their sole source of carbon and energy. nih.gov
Bacteria capable of degrading these complex molecules have been isolated from contaminated sites. nih.govacs.org For instance, a bacterial strain, Burkholderia sp. RKJ 800, was found to utilize 2C4NP as its only carbon and energy source, leading to the stoichiometric release of nitrite and chloride ions. nih.gov Similarly, Rhodococcus imtechensis strain RKJ300 can also degrade 2C4NP. acs.org
Two primary metabolic pathways have been elucidated for nitrophenol degradation in bacteria:
The Hydroquinone Pathway: In this pathway, the degradation of compounds like 2C4NP proceeds through the formation of key intermediates. The initial step involves the removal of the nitro group to form chlorohydroquinone (CHQ). Subsequently, a reductive dehalogenation step converts CHQ to hydroquinone (HQ). nih.gov This pathway has been observed in various bacteria, including Stenotrophomonas sp. which degrades p-nitrophenol and 4-chlorophenol (B41353) via this route. oup.com
The Benzenetriol Pathway: This pathway is common for the degradation of p-nitrophenol in Gram-positive bacteria. nih.gov It involves the conversion of the parent compound to nitrocatechol and then to 1,2,4-benzenetriol. nih.gov The benzenetriol then undergoes ring cleavage to enter the central metabolism. nih.gov
The specific pathway for this compound would likely involve initial enzymatic attacks targeting the nitro group or one of the halogen substituents, leading to intermediates that can be funneled into common aromatic degradation pathways.
Table 1: Microorganisms Involved in the Degradation of Related Nitrophenolic Compounds
| Microorganism | Compound Degraded | Key Pathway/Metabolites | Reference |
|---|---|---|---|
| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (2C4NP) | Chlorohydroquinone, Hydroquinone | nih.gov |
| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol (2C4NP) | Chlorohydroquinone, Hydroquinone | acs.org |
| Rhodococcus sp. 21391 | p-Nitrophenol (PNP) | p-Nitrocatechol, 1,2,4-Benzenetriol | nih.gov |
| Stenotrophomonas sp. LZ-1 | p-Nitrophenol, 4-Chlorophenol | Hydroquinone Pathway | oup.com |
Transformation Kinetics in Chlorination Processes
The kinetics of the transformation of this compound during chlorination processes are critical for understanding its persistence and fate in water treatment systems. While direct kinetic data for this specific compound is limited, studies on analogous compounds like 4-nitrophenol (B140041) and 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ) offer valuable information.
The transformation of 2,6-BCBQ, a structurally related halobenzoquinone, during chlorination was found to follow pseudo-first-order decay kinetics. nih.gov This transformation was significantly influenced by factors such as the chlorine dose, pH, and temperature. nih.gov
In the case of 4-nitrophenol, its reaction with hypochlorous acid (HOCl) also leads to transformation. The elimination efficiency is significantly enhanced by UV irradiation (UV/HOCl process) compared to chlorination alone. mdpi.com For example, with an HOCl dose of 60 μM, 32.0% of 4-nitrophenol was removed by HOCl alone in 5 minutes, whereas the UV/HOCl process removed 61.4%. mdpi.com
A kinetic model was applied to describe the consecutive formation and transformation of the primary chlorinated product of 4-nitrophenol, 2-chloro-4-nitrophenol. mdpi.com The model determined the rate constants for both the generation (k1) and transformation (k2) of this intermediate under various HOCl dosages. mdpi.com The results indicated that at lower HOCl concentrations, the generation rate was higher and the transformation rate was lower. mdpi.com Conversely, at higher HOCl concentrations, the generation rate was lower while the transformation rate was higher. mdpi.com It is plausible that the chlorination of this compound would follow similar complex kinetics, involving electrophilic substitution on the aromatic ring.
Table 2: Kinetic Rate Constants for the Formation and Transformation of 2-chloro-4-nitrophenol during Chlorination of 4-nitrophenol
| HOCl Dosage (μM) | Generation Rate Constant (k1) (μM-1min-1) | Transformation Rate Constant (k2) (μM-1min-1) |
|---|---|---|
| 20 | 0.038 | 0.005 |
| 40 | 0.021 | 0.012 |
| 60 | 0.015 | 0.019 |
Data derived from a study on 4-nitrophenol chlorination. mdpi.com
Formation of Metabolites and Intermediates
The transformation of this compound through microbial degradation and chemical processes like chlorination results in the formation of various metabolites and intermediate products.
Microbial Degradation Intermediates
Based on the degradation pathways of analogous compounds, microbial metabolism of this compound is expected to proceed through dehalogenation and denitration steps. In the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300, chlorohydroquinone (CHQ) and hydroquinone (HQ) were identified as major metabolites. nih.govacs.org This suggests a pathway where the nitro group is first removed, followed by the chlorine atom. A similar pathway for this compound would likely produce bromochloro-hydroquinone, followed by subsequent dehalogenation products.
Transformation Products in Chlorination Processes
Chemical transformation during chlorination involves electrophilic substitution reactions. The chlorination of 4-nitrophenol primarily yields 2-chloro-4-nitrophenol and, subsequently, 2,6-dichloro-4-nitrophenol (B181596). mdpi.com These chlorinated products are generally more toxic than the parent compounds. mdpi.com
When UV radiation is combined with chlorination (UV/HOCl process), a wider array of intermediates can be formed due to the involvement of hydroxyl (HO•) and chlorine (Cl•) radicals. mdpi.com For 4-nitrophenol, this process identified not only chlorinated products but also hydroxylated and dinitrated intermediates. mdpi.com These included:
Hydroxylated product: 4-nitrocatechol. mdpi.com
Nitrated products: 2,4-dinitrophenol (B41442) and 2-chloro-4,6-dinitrophenol. mdpi.com
The transformation of this compound under similar conditions could be expected to yield further halogenated, hydroxylated, or nitrated derivatives, as well as potential ring-opening products. mdpi.com For example, the chlorination of 2-bromo-6-chloro-1,4-benzoquinone was found to produce polar intermediates such as halohydroxybenzoquinones and halohydroxycyclopentenediones. nih.gov
Table 3: Identified Intermediates from Degradation/Transformation of Related Phenolic Compounds
| Parent Compound | Process | Identified Intermediates/Metabolites | Reference |
|---|---|---|---|
| 2-Chloro-4-nitrophenol | Microbial Degradation | Chlorohydroquinone, Hydroquinone | nih.govacs.org |
| 4-Nitrophenol | Chlorination (HOCl) | 2-Chloro-4-nitrophenol, 2,6-Dichloro-4-nitrophenol | mdpi.com |
| 4-Nitrophenol | UV/HOCl Process | 4-Nitrocatechol, 2,4-Dinitrophenol, 2-Chloro-4,6-dinitrophenol | mdpi.com |
| 2-bromo-6-chloro-1,4-benzoquinone | Chlorination | Halohydroxybenzoquinones, Halohydroxycyclopentenediones | nih.gov |
Derivatization and Analog Synthesis for Exploring Structure Property Relationships
Synthesis of Aminophenol Derivatives from 2-Bromo-6-chloro-4-nitrophenol
A key transformation in the derivatization of this compound is the conversion of the nitro group into an amino group. This creates a new site for a wide range of functionalization reactions, significantly expanding the synthetic possibilities.
The reduction of the nitro group on the aromatic ring of this compound to a primary amine is a fundamental step to produce 2-amino-6-bromo-4-chlorophenol. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents. wikipedia.org The choice of reagent is critical to ensure chemoselectivity, leaving the bromo, chloro, and hydroxyl functional groups intact. organic-chemistry.org
Commonly employed methods for the reduction of aromatic nitro compounds that are applicable to this substrate include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgorganic-chemistry.org It is often considered a "clean" method as the byproducts are typically minimal.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.orgscispace.com For instance, iron powder in the presence of a proton source is a cost-effective and efficient reagent for this transformation. organic-chemistry.org
Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can be used to selectively reduce the nitro group. organic-chemistry.org This method avoids the need for pressurized hydrogen gas.
Sulfide Reagents: Sodium sulfide or sodium hydrosulfite can also be employed for the selective reduction of nitro groups, particularly in molecules containing other reducible functionalities. wikipedia.org
The resulting product, 2-amino-6-bromo-4-chlorophenol, is a key intermediate for further synthesis. sigmaaldrich.comchemscene.com
Once the amino group is installed, it can be readily functionalized to introduce various substituents. Acetylation is a common subsequent reaction, converting the primary amine into an acetamide. This is typically achieved by treating the aminophenol derivative with an acetylating agent like acetic anhydride or acetyl chloride.
A documented example is the acetylation of 2-amino-6-chloro-4-nitrophenol to yield N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide. In this procedure, 2-amino-6-chloro-4-nitrophenol is treated with acetic anhydride in acetic acid at room temperature. google.comgoogle.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond. google.com
Table 1: Example of Amino Group Functionalization
| Starting Material | Reagent | Product | Reaction Type |
|---|
Formation of Schiff Bases and Related Imines from Phenolic Precursors
The aminophenol derivatives obtained from this compound are valuable precursors for the synthesis of Schiff bases (also known as imines). These compounds are characterized by a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgsemanticscholar.org
To form Schiff bases, a phenolic precursor containing a carbonyl group (aldehyde or ketone) is required to react with an aniline. Starting from this compound, this can be achieved by first introducing an aldehyde group onto the phenolic ring (e.g., through formylation) to create a substituted salicylaldehyde. This aldehyde derivative can then undergo a condensation reaction with various substituted anilines.
The general synthesis involves dissolving the phenolic aldehyde and the substituted aniline in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and refluxing the mixture. advancechemjournal.com A catalytic amount of acid, such as glacial acetic acid, is frequently added to facilitate the dehydration step. advancechemjournal.com The reaction proceeds via nucleophilic attack of the aniline's amino group on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine linkage (-C=N-). mdpi.com
For example, a related synthesis involves the reaction between 2-bromo-4-hydroxy-3-methoxy-5-nitro-benzaldehyde and 3-chloro-4-methylaniline in methanol to yield the corresponding Schiff base. nih.gov This demonstrates the viability of the condensation reaction even with multiple halogen and nitro substituents on the aromatic rings.
Schiff bases derived from ortho-hydroxy aldehydes, such as derivatives of salicylaldehyde, are of significant interest due to their ability to form strong intramolecular hydrogen bonds between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (-N=). rcin.org.plnih.gov This interaction leads to the formation of a stable six-membered quasi-aromatic ring. rcin.org.pl
This phenomenon, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), significantly influences the molecule's physicochemical properties, including its planarity, electronic structure, and spectral characteristics. rcin.org.pl The strength of this hydrogen bond is influenced by the electronic nature of the substituents on both aromatic rings. Electron-withdrawing groups or electron-donating groups can modulate the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby tuning the hydrogen bond strength. rcin.org.pl
Synthesis of Phenol (B47542) Ethers and Esters
The phenolic hydroxyl group of this compound provides another site for derivatization, allowing for the synthesis of corresponding phenol ethers and esters. These reactions involve the replacement of the acidic proton of the hydroxyl group with an alkyl/aryl group (for ethers) or an acyl group (for esters).
Phenol Ethers: The synthesis of phenol ethers can be accomplished through methods like the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to yield the corresponding ether. The presence of electron-withdrawing nitro and halogen groups on the ring increases the acidity of the phenolic proton, facilitating the initial deprotonation step.
Phenol Esters: Phenolic esters are typically prepared by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct. For example, reacting this compound with acetyl chloride would yield 2-bromo-6-chloro-4-nitrophenyl acetate (B1210297). Modern methods, such as the copper-catalyzed Chan-Lam reaction of carboxylic acids with arylboronic acids, also provide a route to phenolic esters and are tolerant of various functional groups, including nitro and halogen substituents. organic-chemistry.org
Table 2: Potential Derivatization of the Phenolic Hydroxyl Group
| Derivative Type | General Reagents | Resulting Functional Group |
|---|---|---|
| Ether | 1. Base (e.g., K₂CO₃)2. Alkyl Halide (R-X) | -O-R |
Exploration of Core Structure Modifications (e.g., introduction of additional substituents)
The core structure of this compound is a highly substituted benzene (B151609) ring. Modifications to this core, such as the introduction of additional substituents, would proceed primarily through electrophilic aromatic substitution. The feasibility and outcome of such reactions are dictated by the cumulative electronic and steric effects of the substituents already present: the hydroxyl (–OH), bromo (–Br), chloro (–Cl), and nitro (–NO₂) groups.
The directing effects of these groups are well-established:
Hydroxyl (–OH) group: A strongly activating, ortho-, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. blogspot.combyjus.com
Bromo (–Br) and Chloro (–Cl) groups: These halogens are deactivating yet ortho-, para-directing. Their inductive electron withdrawal outweighs their resonance electron donation, making the ring less reactive than benzene, but they still direct incoming electrophiles to the ortho and para positions. libretexts.org
Nitro (–NO₂) group: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both inductive and resonance effects. blogspot.comlibretexts.org
In the this compound molecule, positions 1, 2, 4, and 6 are occupied. The available positions for further substitution are C3 and C5. The directing influences of the existing groups would converge to determine the site of substitution. The hydroxyl group at C1 strongly directs to the ortho positions (C2 and C6, both occupied) and the para position (C4, occupied). The bromo group at C2 directs to its ortho (C1, occupied) and para (C5) positions. The chloro group at C6 directs to its ortho (C1, occupied) and para (C3) positions. The nitro group at C4 directs to the meta positions (C2 and C6, both occupied).
Therefore, an incoming electrophile would be directed to positions C3 (by the C6-chloro group) and C5 (by the C2-bromo group). The synthesis of analogs like 2-Bromo-4-chloro-3-methyl-6-nitro-phenol demonstrates that further substitution is possible, in this case, the introduction of a methyl group, likely onto a precursor molecule. smolecule.com The synthesis of such analogs often involves multi-step pathways with controlled nitration and halogenation steps to achieve the desired substitution pattern. smolecule.comgoogle.comchemicalbook.com
Structure-Reactivity and Structure-Function Relationship Studies using Analogs
By synthesizing a library of analogs with varied substituents, researchers can systematically investigate structure-reactivity and structure-function relationships. This involves correlating specific structural changes with observed effects on the molecule's electronic character, reactivity, and intermolecular binding capabilities. Such studies are critical for optimizing compounds for specific applications, whether as intermediates in organic synthesis or as functional molecules in biological systems. nih.govsemanticscholar.org
The electronic properties of the this compound ring are a product of the interplay between the inductive and resonance effects of its substituents.
Inductive Effect: This is the withdrawal of electron density through the sigma (σ) bonds, primarily driven by electronegativity. The hydroxyl, bromo, chloro, and nitro groups are all more electronegative than carbon and thus exert an electron-withdrawing inductive effect (–I effect). libretexts.org
Resonance Effect: This involves the donation or withdrawal of electron density through the pi (π) system via the overlap of p-orbitals. The hydroxyl group has a strong electron-donating resonance effect (+R effect) due to its lone pairs. The halogen atoms also exhibit a +R effect, but it is weaker than their –I effect. libretexts.org In contrast, the nitro group has a powerful electron-withdrawing resonance effect (–R effect), which delocalizes the ring's π-electrons into the nitro group. libretexts.orgminia.edu.eg
The combination of these effects results in a highly polarized and generally electron-deficient aromatic ring, which influences its reactivity. The strong electron-withdrawing character of the nitro group, in particular, significantly impacts the electronic structure. mdpi.com Studies on substituted nitrophenols show that the position of the nitro group dramatically alters the electronic absorption spectra and excited-state dynamics. mdpi.com The presence of multiple electron-withdrawing groups tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance a molecule's electron-accepting capabilities. researchgate.net
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on Ring Reactivity |
|---|---|---|---|---|
| -OH | 1 | Weakly Withdrawing | Strongly Donating (+R) | Activating |
| -Br | 2 | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |
| -NO₂ | 4 | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating |
| -Cl | 6 | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |
The specific arrangement of functional groups on this compound and its analogs governs the types and strengths of non-covalent interactions they can form. These interactions are crucial for determining properties like crystal packing, solubility, and binding to biological targets.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. The oxygen atoms of the para-nitro group are strong hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds, which often dictate the supramolecular assembly in the solid state. nih.gov In analogs where a nitro or halogen group is ortho to the hydroxyl group, intramolecular hydrogen bonding can occur, which influences the molecule's conformation and physical properties like volatility. byjus.comrsc.orgactachemscand.orgacs.org
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. princeton.eduepa.gov In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen (Br > Cl). nih.gov The nucleophilic oxygen atoms of the nitro group on a neighboring molecule are ideal halogen bond acceptors. Studies on other dihalogenated phenols have confirmed the critical role of halogen bonding in directing crystal structures. nih.gov
π-π Interactions: The electron-deficient nature of the aromatic ring, caused by the three electron-withdrawing substituents (Br, Cl, NO₂), makes it a potential π-acceptor. It can engage in π-π stacking interactions with electron-rich aromatic systems. However, strong intermolecular hydrogen and halogen bonds may be the more dominant forces in the crystal packing of the pure compound. iucr.org
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Impact |
|---|---|---|---|
| Hydrogen Bonding | Phenolic -OH | Nitro -NO₂, Phenolic -OH (on another molecule) | Crystal packing, solubility, boiling point |
| Halogen Bonding | -Br, -Cl (σ-hole) | Nitro -NO₂ (Oxygen atoms) | Crystal engineering, molecular recognition |
| π-π Stacking | Aromatic Ring (as π-acceptor) | Electron-rich aromatic rings | Formation of co-crystals, charge-transfer complexes |
Advanced Analytical Methodologies in Research Contexts for 2 Bromo 6 Chloro 4 Nitrophenol and Its Derivatives
Chromatographic Separations for Complex Matrix Analysis
Chromatography is the cornerstone of analytical procedures for substituted phenols, providing the necessary separation from complex sample components prior to detection. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as volatility and polarity, and the nature of the sample matrix.
Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. researchgate.net For polar analytes like phenols, derivatization is often employed to increase volatility and reduce interactions with the GC column, thereby improving peak shape and sensitivity. researchgate.netchromforum.org However, underivatized phenols can also be analyzed directly. epa.gov The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative functional groups, such as halogens (bromine, chlorine) and nitro groups. epa.govdrawellanalytical.com Given that 2-Bromo-6-chloro-4-nitrophenol contains two halogen atoms and a nitro group, the ECD offers exceptional sensitivity for its detection, making it ideal for trace-level analysis in environmental samples. epa.gov
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic-specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. drawellanalytical.com Its selectivity for the nitro group in this compound makes it a valuable tool for analysis in complex matrices where interference from other halogenated compounds might be a concern for the ECD. epa.gov
Flame Ionization Detector (FID): The FID is a universal detector that responds to virtually all organic compounds that produce ions when burned in a hydrogen-air flame. drawellanalytical.com While it is robust and has a wide linear range, it is less sensitive and non-selective compared to ECD and NPD for this specific compound. It is typically used for the analysis of underivatized phenols when high concentrations are expected or when selectivity is not a primary concern. epa.gov
| Detector | Principle of Operation | Selectivity | Primary Application |
|---|---|---|---|
| Electron Capture (ECD) | Detects compounds with electronegative atoms (e.g., halogens, nitro groups) by measuring a decrease in a constant electron current. drawellanalytical.com | High for halogenated and nitro-containing compounds. epa.gov | Trace analysis of environmental pollutants. |
| Nitrogen-Phosphorus (NPD) | A heated alkali salt bead promotes the selective ionization of nitrogen- and phosphorus-containing compounds in a hydrogen-air plasma. drawellanalytical.com | High for nitrogen and phosphorus compounds. | Analysis of pesticides, drugs, and other nitrogen-containing compounds. drawellanalytical.com |
| Flame Ionization (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen-air flame. drawellanalytical.com | Low; responds to most organic compounds. | General analysis of organic compounds, especially hydrocarbons. drawellanalytical.com |
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar, or thermally labile compounds that are not suitable for GC. chromatographyonline.com For nitrophenols, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. chromatographyonline.comlcms.cz
Photodiode Array (PDA) Detector: A PDA detector, also known as a diode-array detector (DAD), provides a significant advantage over single-wavelength UV-Vis detectors. It acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. This capability is invaluable for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. This is particularly useful for distinguishing between isomers of chloro- and nitrophenols. lcms.cz
Research has shown that different stationary phase chemistries can optimize the separation of related phenolic compounds. For instance, perfluorinated phenyl (PFP) phases can offer superior selectivity for chlorophenol components compared to standard C18 phases. lcms.cz Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and column temperature to achieve baseline separation of all analytes in a minimal amount of time. chromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Monolithic Chromolith RP-18e (150 mm × 4.6 mm) | chromatographyonline.com |
| Mobile Phase | Isocratic mixture of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile | chromatographyonline.com |
| Detector | UV Diode Array (270-320 nm) | lcms.cz |
| Stationary Phase Chemistry | Hypersil GOLD PFP (for enhanced chlorophenol selectivity) | lcms.cz |
Effective sample preparation is a critical step to isolate target analytes from the sample matrix, concentrate them to detectable levels, and remove interfering substances. libretexts.org Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most widely used techniques for preparing aqueous samples for the analysis of phenolic compounds. mdpi.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org The principle relies on partitioning the analyte from the sample (e.g., water) into an organic solvent in which it is more soluble. phenomenex.com The efficiency of the extraction depends on the choice of solvent and the pH of the aqueous phase, which can be adjusted to suppress the ionization of the acidic phenol (B47542) group, thereby increasing its affinity for the organic phase.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample. sigmaaldrich.com For polar compounds like nitrophenols, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. chromatographyonline.comnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. libretexts.org SPE offers several advantages over LLE, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. mdpi.comsigmaaldrich.com
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquid phases. wikipedia.org | Adsorption onto a solid phase from a liquid phase. libretexts.org |
| Solvent Consumption | High | Low sigmaaldrich.com |
| Efficiency | Can be lower, prone to emulsion formation. sigmaaldrich.com | Generally higher and more reproducible. sigmaaldrich.com |
| Automation | Difficult | Easily automated. sigmaaldrich.com |
| Application Example | Extraction of nitrophenols from wastewater. tandfonline.com | Preconcentration of nitrophenols from water prior to HPLC analysis. chromatographyonline.comnih.gov |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in both identification and quantification. Mass spectrometry (MS) is the most powerful detector when coupled with either GC or LC.
The coupling of GC with MS combines the high separation efficiency of capillary GC with the unparalleled identification capabilities of mass spectrometry. thermofisher.com In a typical GC-MS system, compounds eluting from the GC column are ionized, most commonly by electron impact (EI), which generates a unique fragmentation pattern (mass spectrum) for each compound. This mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for definitive identification.
For halogenated compounds like this compound, the mass spectrum exhibits a characteristic isotopic pattern due to the natural abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes. This pattern provides an additional layer of confirmation for the compound's identity. researchgate.net GC-MS is particularly valuable for the trace analysis of environmental contaminants and for identifying unknown metabolites by elucidating their fragmentation pathways. researchgate.netthermofisher.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of non-volatile organic compounds in complex matrices. nih.gov This technique couples an HPLC system to a tandem mass spectrometer, most often a triple quadrupole (QqQ). Analytes are typically ionized using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govshimadzu.com
The primary strength of LC-MS/MS lies in its ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.gov In this mode, the first quadrupole selects a specific ion (the precursor ion) corresponding to the analyte of interest. This ion is then fragmented in a collision cell, and the third quadrupole selects a specific fragment ion (the product ion) to be detected. nih.gov This precursor-to-product ion transition is highly specific to the target analyte, effectively eliminating matrix interference and providing exceptional sensitivity and selectivity. shimadzu.com This makes LC-MS/MS an ideal technique for the precise quantification of this compound and its derivatives at very low concentrations in challenging samples. shimadzu.comumb.edu
| Parameter | Description | Significance |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov | Generates gas-phase ions from the liquid phase; choice depends on analyte polarity and thermal stability. |
| Scan Mode | Multiple Reaction Monitoring (MRM). shimadzu.com | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-product ion transitions. nih.gov |
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact analyte molecule (e.g., [M-H]-). | Selects the target analyte from all other co-eluting compounds. |
| Product Ion (Q3) | A specific fragment ion generated from the precursor ion in the collision cell. | Confirms the identity of the precursor ion, enhancing specificity. |
Methods for Environmental Monitoring and Trace Contaminant Detection
The detection of halogenated nitrophenols such as this compound in the environment is critical due to their potential persistence and toxicity. Analytical methods for these compounds are designed to achieve very low detection limits and high selectivity to handle complex environmental matrices.
The monitoring of nitrophenolic compounds in drinking water and other environmental samples typically employs powerful chromatographic techniques coupled with sensitive detectors. Given the low concentrations expected in environmental matrices, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a common method used to isolate and concentrate trace amounts of these analytes from large volumes of water.
Following extraction, analysis is commonly performed using:
High-Performance Liquid Chromatography (HPLC): Often paired with a photodiode array (PDA) or UV-Vis detector, HPLC can effectively separate this compound from other related compounds. The specific wavelength for detection would be chosen based on the compound's maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the identification and quantification of volatile or semi-volatile organic compounds. For non-volatile compounds like phenols, a derivatization step is often required to increase their volatility before GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule.
These methods are essential for ensuring water quality and assessing the environmental fate of such contaminants.
Atmospheric wet deposition, through rain and snow, is a significant pathway for the transport and removal of atmospheric pollutants, including nitrophenols. Research conducted on precipitation samples has identified the presence of various nitrophenolic compounds, highlighting the importance of monitoring these matrices.
In a study analyzing nitrophenols in rain and snow in Germany, several related compounds were identified and quantified. fraunhofer.de The analytical approach involved gas chromatography with multiple detectors (electron capture, nitrogen-sensitive, and chemiluminescence) and combined gas chromatography/mass spectrometry (GC/MS). fraunhofer.de High-performance liquid chromatography with a photodiode array detector was also utilized. fraunhofer.de While this compound was not a target analyte in this particular study, the methodologies are directly applicable to its detection. The study found that 4-nitrophenol (B140041) was often the most abundant nitrophenol, with concentrations ranging from 0.5 to 17.1 µg/L in rain and from less than 0.5 to 16.1 µg/L in snow. fraunhofer.de
The table below summarizes the key findings from this environmental study, demonstrating the types of nitrophenolic compounds detected in atmospheric precipitation and their concentration ranges.
| Compound Identified | Concentration Range in Rain (µg/L) | Concentration Range in Snow (µg/L) |
| 4-Nitrophenol | 0.5 - 17.1 | <0.5 - 16.1 |
| 2-Nitrophenol (B165410) | Detected | Detected |
| 3-Methyl-4-nitrophenol | Detected | Detected |
| 2,6-Dimethyl-4-nitrophenol | Detected | Detected |
| 2,4-Dinitrophenol (B41442) (DNP) | Detected | Detected |
| 2,4-Dinitro-6-methylphenol (DNOC) | Detected | Detected |
| 2,4-Dinitro-6-sec-butylphenol (Dinoseb) | Detected | Detected |
Data sourced from a study on nitrophenols in rain and snow. fraunhofer.de
Environmental Chemistry and Fate Studies of 2 Bromo 6 Chloro 4 Nitrophenol
Occurrence and Distribution in Environmental Matrices
While direct detection of 2-Bromo-6-chloro-4-nitrophenol in the environment is not widely reported, the occurrence of other halogenated nitrophenols suggests potential pathways for its introduction into various environmental compartments.
A significant route for the formation of halogenated nitrophenols is through the disinfection of water containing natural organic matter and anthropogenic contaminants. mdpi.com The reaction of chlorine, a common disinfectant, with phenolic compounds in the presence of bromide ions can lead to the formation of brominated and chlorinated disinfection byproducts (DBPs).
During chlorination, hypochlorous acid (HOCl) can react with phenols through electrophilic substitution. mdpi.com If bromide is present in the source water, it can be oxidized by HOCl to form hypobromous acid (HOBr), which is a more potent brominating agent. The subsequent reaction of these reactive halogen species with nitrophenols can result in the formation of various halogenated nitrophenols. For instance, the chlorination of 4-nitrophenol (B140041) has been shown to produce 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol (B181596). mdpi.com It is plausible that in the presence of bromide, mixed halogenated species such as this compound could also be formed.
Recent studies have identified a growing number of halogenated DBPs in drinking water, with some aromatic halogenated DBPs exhibiting higher toxicity than regulated ones. nih.gov Dihalogenated nitrophenols (2,6-DHNPs) are an emerging group of these aromatic DBPs. nih.gov
The presence of nitrophenols in the atmosphere can result from photochemical reactions of aromatic compounds originating from anthropogenic sources, such as vehicle exhaust. cdc.gov These compounds can then be removed from the atmosphere through wet deposition (rain and snow) and enter natural water bodies. cdc.gov While there is no specific data on this compound, various nitrophenols have been detected in rainwater. cdc.gov
Once in aquatic systems, halogenated nitrophenols can persist. Their presence in wastewater effluents from industrial and municipal sources is another potential route of entry into rivers and lakes. researchgate.net
Transport and Partitioning Behavior in Different Environmental Compartments
The presence of both bromine and chlorine atoms on the aromatic ring is expected to increase the hydrophobicity of the molecule compared to nitrophenol. nih.gov This would lead to a higher Kow value, suggesting a greater tendency to partition into organic matter in soil and sediment. This sorption to soil and sediment can reduce its mobility in the environment but also make it more persistent in these compartments.
Studies on other halogenated phenols have shown that their binding to dissolved humic matter increases with the degree of halogenation, particularly with chlorine. nih.gov This suggests that this compound would likely associate with dissolved organic carbon in aquatic systems, influencing its transport and bioavailability.
Degradation Kinetics and Pathways in Aquatic and Terrestrial Systems
The degradation of halogenated nitrophenols in the environment can occur through both biotic (biodegradation) and abiotic (e.g., photolysis) processes. The nitro group and halogen substituents make these compounds generally resistant to degradation. researchgate.net
Microbial degradation of chlorinated nitrophenols has been observed in various bacterial strains. researchgate.netresearchgate.net For example, some bacteria can utilize 2-chloro-4-nitrophenol as a sole source of carbon and energy. acs.orgnih.govresearchgate.net The degradation pathways often involve the initial removal of the nitro group or the halogen, followed by ring cleavage. The degradation of 2-chloro-4-nitrophenol has been shown to proceed through the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgnih.gov
The presence of both a bromine and a chlorine atom in this compound may influence its biodegradability. The specific degradation kinetics and pathways would depend on the microbial communities present and the environmental conditions.
Photolytic and Biological Transformation Rates
Photolysis is expected to be an important transformation process for this compound in sunlit surface waters and in the atmosphere. cdc.gov Nitrophenols are known to absorb sunlight, and this can lead to their photodegradation. rsc.org Studies on brominated phenols have shown that they can be degraded by UV irradiation, with the cleavage of the carbon-bromine bond being a key step. acs.orgnih.gov The photolysis of nitrophenols can lead to the formation of various products, including hydroxyl radicals and other reactive species. rsc.orgcopernicus.orgcopernicus.org
The biological transformation of halogenated nitrophenols is primarily driven by microbial activity. The rates of biodegradation can vary significantly depending on factors such as the concentration of the compound, the presence of adapted microbial populations, and environmental conditions like pH and temperature. nih.gov For some chlorinated nitrophenols, complete degradation has been observed in soil within several days to weeks under laboratory conditions. nih.gov
Interactive Data Table: Biodegradation of Related Halogenated Nitrophenols
| Compound | Microorganism | Environment | Degradation Time | Reference |
| p-Nitrophenol (PNP) | Stenotrophomonas sp. | Soil | 14 days (for 100 mg/kg) | nih.gov |
| 4-Chlorophenol (B41353) (4-CP) | Stenotrophomonas sp. | Soil | 16 days (for 100 mg/kg) | nih.gov |
| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis | Soil microcosm | Significant degradation in days | acs.orgresearchgate.net |
| 2-Chloro-4-nitrophenol | Arthrobacter sp. | Soil | Utilized as sole carbon source | nih.gov |
Note: This table presents data for related compounds to infer the potential biodegradability of this compound, for which specific data is not available.
Environmental Risk Assessment Methodologies (excluding direct toxicology)
Environmental risk assessment for a compound like this compound, for which specific toxicity data may be lacking, often relies on methodologies that use data from structurally similar compounds and predictive models.
One approach is the use of Quantitative Structure-Activity Relationships (QSARs) . QSAR models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and potential toxicity. For halogenated nitrophenols, QSARs could be used to estimate properties like the octanol-water partition coefficient, which is a key parameter in assessing environmental partitioning and bioaccumulation potential.
Another methodology is read-across , where data from a well-studied source chemical is used to predict the properties of a similar, but less-studied, target chemical. In the case of this compound, data from other dihalogenated nitrophenols or from mono-halogenated nitrophenols could be used in a read-across assessment. nih.gov
Provisional Peer-Reviewed Toxicity Values (PPRTVs) are developed by the U.S. Environmental Protection Agency (EPA) for chemicals for which sufficient data are not available to derive standard toxicity values. epa.gov This process involves a thorough review of the existing literature and the application of established risk assessment methodologies to derive provisional values that can be used for site-specific risk assessments. epa.gov While a PPRTV for this compound has not been developed, this is a potential methodology that could be applied.
These assessment methodologies provide a framework for evaluating the potential environmental risks of emerging contaminants like this compound in the absence of comprehensive empirical data.
Remediation and Treatment Strategies for Environmental Contamination (from a chemical engineering/process perspective)
The remediation of water and soil contaminated with halogenated nitrophenols, such as this compound, presents a significant challenge due to their persistence and toxicity. From a chemical engineering and process perspective, several strategies have been investigated for the removal and degradation of similar compounds. These can be broadly categorized into bioremediation, advanced oxidation processes (AOPs), and adsorption techniques. While specific studies on this compound are limited, research on analogous compounds provides a strong basis for developing effective treatment processes.
Bioremediation
Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. This approach is often considered cost-effective and environmentally friendly.
Detailed Research Findings:
Microbial degradation of halogenated nitrophenols has been demonstrated by various bacterial strains. For instance, Cupriavidus sp. strain CNP-8 has been shown to utilize 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation process involves a FADH2-dependent monooxygenase that catalyzes the sequential denitration and debromination of the compound. researchgate.net Similarly, Rhodococcus imtechensis strain RKJ300 is capable of degrading 2-chloro-4-nitrophenol (2C4NP), utilizing it as a sole carbon and energy source. acs.orgresearchgate.net The degradation pathway of 2C4NP by this strain involves the release of nitrite (B80452) followed by the elimination of chloride ions, with chlorohydroquinone and hydroquinone identified as intermediates. acs.orgresearchgate.net
Another example is Arthrobacter sp. SJCon, which also degrades 2C4NP through the formation of chlorohydroquinone (CHQ), which is then cleaved by CHQ dioxygenase. nih.gov The efficiency of biodegradation can be influenced by various factors, including the concentration of the pollutant and the presence of other organic compounds. For example, the degradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8 was found to be more efficient at lower concentrations of succinate (B1194679) supplementation (0.5 g/L) compared to higher concentrations (5 g/L). researchgate.net
| Microorganism | Target Compound | Key Findings | Reference |
| Cupriavidus sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol (2,6-DBNP) | Utilizes 2,6-DBNP as a sole source of carbon, nitrogen, and energy. Degradation is initiated by a FADH2-dependent monooxygenase. | researchgate.net |
| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol (2C4NP) | Degrades 2C4NP as a sole carbon and energy source via chlorohydroquinone and hydroquinone intermediates. | acs.orgresearchgate.net |
| Arthrobacter sp. SJCon | 2-chloro-4-nitrophenol (2C4NP) | Degrades 2C4NP through the formation of chlorohydroquinone, which is further metabolized. | nih.gov |
| Stenotrophomonas sp. LZ-1 | p-nitrophenol (PNP) and 4-chlorophenol (4-CP) | Capable of degrading high concentrations of PNP and can simultaneously degrade both PNP and 4-CP. | oup.com |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Detailed Research Findings:
AOPs have been shown to be effective in degrading chlorinated and nitrated phenols. A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP) using various AOPs found the degradation trend to be: UV/Fenton > UV/TiO2 > UV/H2O2 > Fenton > H2O2 > UV. nih.govresearchgate.net The UV/Fenton process was the most effective for the partial mineralization of 4C-2-NP. nih.govresearchgate.net
Another study investigated the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) using zero-valent iron (ZVI) to activate common peroxides. plos.orgresearchgate.net The degradation efficiency followed the order: H2O2 ≥ PMS > PS. Optimal conditions for 2,4,6-TCP degradation were found to be an initial pH of 3.2, an oxidant concentration of 1 mmol/L, and a ZVI concentration of 0.1 g/L. plos.orgresearchgate.net The presence of chloride ions had a variable effect; at a high concentration (300 mM), it significantly accelerated the degradation in the ZVI-PMS system. plos.orgresearchgate.net
| AOP Method | Target Compound | Key Findings | Reference |
| UV/Fenton | 4-chloro-2-nitrophenol (4C-2-NP) | Most effective process for partial mineralization compared to other AOPs like UV/TiO2 and UV/H2O2. | nih.govresearchgate.net |
| ZVI/H2O2 | 2,4,6-trichlorophenol (2,4,6-TCP) | Achieved the highest degradation efficiency among ZVI-activated peroxide systems. | plos.orgresearchgate.net |
| ZVI/PMS | 2,4,6-trichlorophenol (2,4,6-TCP) | Degradation was significantly accelerated in the presence of high concentrations of chloride ions. | plos.orgresearchgate.net |
| Photocatalysis (CuO/g-C3N4) | 4-nitrophenol | Cl-CuO/g-C3N4 (1:2) composite achieved about 92% degradation of 20 ppm of 4-nitrophenol in 100 minutes under a 35 W Xe arc lamp. | rsc.org |
Adsorption
Adsorption is a surface phenomenon where molecules of a substance (adsorbate) accumulate on the surface of a solid or a liquid (adsorbent), forming a molecular or atomic film. It is a widely used technique for the removal of organic pollutants from water.
Detailed Research Findings:
Various materials have been investigated for the adsorption of nitrophenols. A study on the removal of 4-nitrophenol (4-NP) from aqueous media evaluated different adsorbents, including activated carbon, zirconia, alumina, sepiolite, natural zeolite, and 13X zeolite. researchgate.netjcchems.com The adsorption capacity was found to be dependent on the specific surface area, apparent acid strength, and the isoelectric point of the support material. jcchems.com
Metal-organic frameworks (MOFs) and their composites have also shown high efficiency. A composite of aluminum metal-organic framework MIL-68(Al) and reduced graphene oxide (MA/RG) demonstrated a significantly enhanced uptake rate of p-nitrophenol (PNP), which was 64% and 123% higher than that of MIL-68(Al) and reduced graphene oxide alone, respectively. nih.gov The primary adsorption mechanisms were identified as hydrogen bonding and π-π dispersion. nih.gov Another study showed that modifying ZIF-8 with 2-phenylimidazole (B1217362) enhanced its adsorption capacity for p-nitrophenol, achieving an adsorption amount of 828.29 mg/g under optimized conditions. mdpi.com The adsorption of substituted phenols on metal ferrocyanides, such as cobalt, nickel, and tungsten ferrocyanides, has also been shown to be effective, with the adsorption being influenced by the number and position of substituent groups on the phenol (B47542) ring. redalyc.org
| Adsorbent | Target Compound | Adsorption Capacity / Efficiency | Key Mechanisms | Reference |
| Nickel-impregnated porous materials | 4-Nitrophenol (4-NP) | Adsorption capacity depends on specific BET area, apparent acid strength, and IEP of the support. | π-complexation | researchgate.netjcchems.com |
| Aluminum MOF/Reduced Graphene Oxide (MA/RG) | p-nitrophenol (PNP) | 307.38 mg/g for MA/RG-15% | Hydrogen bonding, π-π dispersion | nih.gov |
| 2-Phenylimidazole-Modified ZIF-8 | p-nitrophenol (PNP) | 828.29 mg/g | Hydrogen bonding, π-π interactions | mdpi.com |
| Cobalt, Nickel, and Tungsten Ferrocyanides | 2-nitrophenol (B165410), 2,4-dinitrophenol (B41442), 2,4,6-trinitrophenol | Adsorption follows Langmuir isotherm. | Interaction with phenolic hydroxyl, nitro group, and benzene (B151609) ring. | redalyc.org |
Q & A
Q. What are the stability profiles of this compound under acidic/basic conditions?
- Experimental Design :
- Thermal Stability : Perform TGA to assess decomposition temperatures.
- pH Studies : Monitor degradation via UV-Vis at λmax ~350 nm in buffered solutions (pH 1–14) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 266.45 g/mol | |
| Melting Point | 120–123°C | |
| λmax (UV-Vis) | ~350 nm | |
| Recommended Solvent (NMR) | DMSO-d₆ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
